Synthesis and Characterization of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride: A Technical Guide
Synthesis and Characterization of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride. The information presented herein is a compilation of established chemical principles and analogous procedures found in the scientific literature, intended to serve as a valuable resource for researchers in drug discovery and development.
Synthesis
The synthesis of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride can be achieved through a two-step process commencing with a Williamson ether synthesis to form the intermediate 1-(4-Fluorophenoxy)propan-2-one, followed by a reductive amination to yield the free base, 2-(4-Fluorophenoxy)-1-propanamine. The final step involves the formation of the hydrochloride salt.
Synthetic Pathway
Caption: Proposed synthetic pathway for 2-(4-Fluorophenoxy)-1-propanamine hydrochloride.
Experimental Protocols
Step 1: Synthesis of 1-(4-Fluorophenoxy)propan-2-one
This step follows the principles of the Williamson ether synthesis, where the sodium salt of 4-fluorophenol acts as a nucleophile, attacking chloroacetone.[1][2]
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Materials: 4-Fluorophenol, Sodium Hydroxide (NaOH), Chloroacetone, Acetone (anhydrous), Potassium Carbonate (K₂CO₃, anhydrous), Diethyl ether, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenol (1.0 eq) in acetone.
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Add powdered anhydrous potassium carbonate (1.5 eq).
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To this suspension, add chloroacetone (1.1 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
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Step 2: Synthesis of 2-(4-Fluorophenoxy)-1-propanamine (Reductive Amination)
The ketone intermediate is converted to the primary amine via reductive amination.[3][4]
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Materials: 1-(4-Fluorophenoxy)propan-2-one, Ammonia (7N solution in Methanol), Sodium Borohydride (NaBH₄), Methanol, Dichloromethane, Water, Anhydrous Sodium Sulfate (Na₂SO₄).
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Procedure:
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Dissolve 1-(4-Fluorophenoxy)propan-2-one (1.0 eq) in methanol in a round-bottom flask.
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Add a 7N solution of ammonia in methanol (10-20 eq) and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add sodium borohydride (1.5 eq) in small portions.
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Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with dichloromethane (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free base, 2-(4-Fluorophenoxy)-1-propanamine.
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Step 3: Formation of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride
The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.[5][6][7]
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Materials: 2-(4-Fluorophenoxy)-1-propanamine, Anhydrous Diethyl Ether (or other suitable organic solvent like isopropanol), Hydrochloric Acid (solution in diethyl ether or as gas).
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Procedure:
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Dissolve the crude 2-(4-Fluorophenoxy)-1-propanamine in anhydrous diethyl ether.
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Cool the solution in an ice bath.
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Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with constant stirring.
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The hydrochloride salt will precipitate out of the solution.
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Stir the mixture for an additional 30 minutes at 0 °C.
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Collect the precipitate by vacuum filtration.
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Wash the solid with cold, anhydrous diethyl ether.
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Dry the product under vacuum to obtain 2-(4-Fluorophenoxy)-1-propanamine hydrochloride as a solid.
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Characterization
The structure and purity of the synthesized 2-(4-Fluorophenoxy)-1-propanamine hydrochloride can be confirmed using various spectroscopic and analytical techniques.
Characterization Workflow
Caption: Workflow for the characterization of the final product.
Spectroscopic and Physical Data
The following tables summarize the expected quantitative data for 2-(4-Fluorophenoxy)-1-propanamine hydrochloride based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2-8.5 | broad s | 3H | -NH₃⁺ |
| ~7.0-7.2 | m | 2H | Aromatic H (ortho to F) |
| ~6.9-7.0 | m | 2H | Aromatic H (ortho to O) |
| ~4.3-4.5 | m | 1H | -O-CH- |
| ~3.1-3.3 | m | 2H | -CH-CH₂-NH₃⁺ |
| ~1.3-1.4 | d | 3H | -CH(CH₃)- |
Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~155-160 (d) | Aromatic C-F | Doublet due to ¹J(C-F) coupling[8][9] |
| ~153-155 | Aromatic C-O | |
| ~118-120 (d) | Aromatic C (ortho to O) | |
| ~115-117 (d) | Aromatic C (ortho to F) | Doublet due to ²J(C-F) coupling[8][9] |
| ~75-78 | -O-CH- | |
| ~48-50 | -CH-CH₂-NH₃⁺ | |
| ~18-20 | -CH(CH₃)- |
Table 3: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~2800-3100 | N-H stretch | Ammonium (-NH₃⁺) |
| ~2900-3000 | C-H stretch (sp³) | Alkyl |
| ~3000-3100 | C-H stretch (sp²) | Aromatic |
| ~1500-1600 | C=C stretch | Aromatic ring |
| ~1200-1250 | C-O-C stretch (aryl) | Aryl ether |
| ~1100-1200 | C-F stretch | Fluoroaromatic |
| ~1400-1500 | N-H bend | Ammonium (-NH₃⁺) |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z Value | Assignment |
| ~186.1 | [M+H]⁺ (protonated free base, C₉H₁₂FNO) |
| ~169.1 | [M+H - NH₃]⁺ (loss of ammonia) |
| ~95.1 | [C₆H₄FO]⁺ (fluorophenoxy fragment) |
Safety and Handling
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling the chemicals mentioned in this guide. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) for each reagent.
Disclaimer: This document is intended for informational purposes only and should be used by qualified individuals. The experimental procedures are based on analogous chemical reactions and have not been optimized for the specific synthesis of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a trained professional.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 4. Organocatalytic Reductive Amination of Aldehydes with 2-Propanol: Efficient Access to N-Alkylated Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 9. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
(Structure generated based on IUPAC name)